trans-2-Hexenal dimethyl acetal

Description

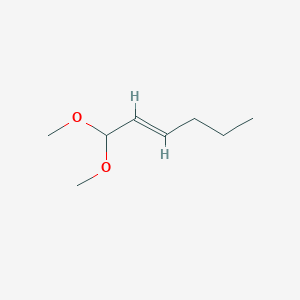

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1-dimethoxyhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVRJMZINDGZFB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885025 | |

| Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green fruity aroma | |

| Record name | 1,1-Dimethoxy-trans-2-hexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 1,1-Dimethoxy-trans-2-hexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.871 | |

| Record name | 1,1-Dimethoxy-trans-2-hexene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18318-83-7 | |

| Record name | trans-2-Hexenal dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18318-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyhex-2-ene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018318837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1-dimethoxyhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYHEX-2-ENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H497DX4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxy-trans-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Methodologies for Trans 2 Hexenal Dimethyl Acetal

General Principles of Acetalization Reactions from α,β-Unsaturated Aldehydes

The conversion of α,β-unsaturated aldehydes, such as trans-2-hexenal (B146799), into their dimethyl acetal (B89532) derivatives is a cornerstone of synthetic organic chemistry. This process, known as acetalization, serves to protect the aldehyde functional group from undesired reactions.

Acid-Catalyzed Approaches to Dimethyl Acetal Formation

The formation of dimethyl acetals from aldehydes is typically achieved by reacting the carbonyl compound with an excess of methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org This acid can be a Brønsted acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a Lewis acid. organic-chemistry.org The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. youtube.comncert.nic.in This initial attack forms a hemiacetal. byjus.com Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by a second molecule of methanol to yield the final acetal product after deprotonation. youtube.com Various acid catalysts have been explored, including corrosive protic acids and Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃). nih.gov More contemporary and milder methods utilize catalysts such as ammonium (B1175870) nitrate (B79036), Amberlyst-15, or silica (B1680970) gel. organic-chemistry.org

Role of Dehydrating Agents in Equilibrium Shift

Acetal formation is a reversible reaction. To drive the equilibrium towards the product side, the water formed as a byproduct must be removed. organic-chemistry.orgmasterorganicchemistry.com This can be accomplished by using a dehydrating agent or by physically removing the water through methods like azeotropic distillation with a Dean-Stark trap. masterorganicchemistry.com Common dehydrating agents include phosphorus pentoxide (P₂O₅) and magnesium sulfate. organic-chemistry.orgfiveable.me Another effective strategy is the use of trimethyl orthoformate, which reacts with the water produced to form methyl formate (B1220265) and methanol, thus shifting the equilibrium in favor of the acetal. organic-chemistry.org The use of an excess of the alcohol reactant, such as methanol, can also help to drive the reaction forward according to Le Chatelier's principle. youtube.com

Investigation of Chemoselective Acetalization Protocols

In molecules containing multiple reactive functional groups, achieving chemoselectivity—the preferential reaction of one functional group over others—is a significant challenge. For α,β-unsaturated aldehydes, it is crucial to selectively protect the aldehyde group without affecting the carbon-carbon double bond. A variety of methods have been developed to achieve this. For instance, certain catalysts exhibit a preference for the acetalization of aldehydes over ketones. researchgate.net The use of specific reagents and reaction conditions can allow for the selective protection of an aldehyde in the presence of other sensitive groups. organic-chemistry.org For example, some protocols have been developed that are compatible with acid-sensitive functionalities like N-Boc-protected amines and silyl-protected alcohols. nih.gov

Precursor Synthesis: Academic Routes to trans-2-Hexenal

The availability of the starting material, trans-2-hexenal, is a prerequisite for the synthesis of its dimethyl acetal. Several academic routes for the preparation of this key α,β-unsaturated aldehyde have been reported.

Multi-Step Chemical Synthesis from Aliphatic Aldehydes and Ethers

One established method for synthesizing trans-2-hexenal involves the condensation of n-butyraldehyde and vinyl ethyl ether. chemicalbook.comgoogle.com This reaction, often catalyzed by boron trifluoride, proceeds through a Prins-type cyclization to form an intermediate which is then hydrolyzed to yield trans-2-hexenal. google.com A reported synthesis route involves the reaction of butanal with vinyl ethyl ether in the presence of boron trifluoride, followed by hydrolysis with dilute sulfuric acid. chemicalbook.com Another approach utilizes an acidic ionic liquid as a catalyst for the reaction between n-butyl aldehyde and vinyl ethyl ether to form a cyclized intermediate, which is subsequently hydrolyzed to produce trans-2-hexenal with high yield. google.com

Catalytic Oxidation of trans-2-Hexen-1-ol (B124871) to trans-2-Hexenal

An alternative and often "greener" route to trans-2-hexenal is the oxidation of its corresponding alcohol, trans-2-hexen-1-ol. chemicalbook.combeilstein-journals.org This transformation can be achieved using various oxidizing agents. A patent describes the use of active manganese dioxide as a catalyst for this oxidation, achieving a 90% yield. google.com Biocatalytic methods have also been developed, employing enzymes such as aryl alcohol oxidase from the fungus Pleurotus eryngii. beilstein-journals.orgchemistryviews.org This enzymatic oxidation uses molecular oxygen as the terminal oxidant, producing hydrogen peroxide as the only byproduct, which can be decomposed into water and oxygen by catalase. beilstein-journals.org To overcome the low solubility of oxygen in aqueous media, these reactions can be performed in flow reactors or two-liquid phase systems to enhance reaction rates and catalyst turnover. beilstein-journals.orgchemistryviews.orgresearchgate.net Additionally, the oxidation of trans-2-hexen-1-ol has been studied using heterogeneous catalysts like V-MCM-41 with hydrogen peroxide as the oxidant. plapiqui.edu.ar

Biocatalytic Pathways for trans-2-Hexenal Production

The synthesis of trans-2-hexenal, a key intermediate, can be effectively achieved through biocatalytic methods, which are prized for their high selectivity and operation under mild conditions. These pathways often serve as green alternatives to traditional chemical oxidation. Two prominent enzymatic routes are the oxidation of the corresponding alcohol by alcohol oxidases and the cleavage of fatty acids via the lipoxygenase pathway.

One highly efficient method involves the use of a novel aryl alcohol oxidase derived from Pleurotus eryngii (PeAAOx) to catalyze the oxidation of trans-2-hexen-1-ol. chemistryviews.org Oxidases utilize molecular oxygen (O₂) as the terminal electron acceptor, which provides a strong thermodynamic driving force, making the reaction essentially irreversible. chemistryviews.org A significant challenge with O₂-dependent enzymes is the low solubility of oxygen in aqueous media, which can limit the reaction rate. chemistryviews.org To overcome this, researchers have successfully implemented flow-reactor setups. This technique enhances the gas-liquid mass transfer, ensuring a sufficient oxygen supply while minimizing the mechanical stress on the enzyme that traditional aeration methods can cause. chemistryviews.org This combination of oxidase catalysis and flow chemistry has achieved remarkable results, with turnover numbers exceeding 300,000 and turnover frequencies up to 38 s⁻¹, demonstrating its potential for preparative-scale synthesis. chemistryviews.org

Another major biocatalytic route is the lipoxygenase (LOX) pathway, which produces C6-aldehydes, known as green leaf volatiles, from polyunsaturated fatty acids found in vegetable oils. ijsdr.org This pathway involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). ijsdr.org LOX catalyzes the oxidation of fatty acids like linoleic acid and linolenic acid, which contain a cis,cis-1,4-pentadiene structure. ijsdr.org The resulting hydroperoxy fatty acid is then cleaved by HPL to produce aldehydes. ijsdr.org For instance, the cleavage of 13-hydroperoxy-linolenic acid yields (3Z)-hexenal, which can isomerize to the more stable trans-2-hexenal. The use of recombinant HPL has been shown to be particularly effective, achieving molar conversions of 26% for hexenal (B1195481) formation from vegetable oils without the formation of side products often seen with plant extracts. nih.gov

Table 1: Comparison of Biocatalytic Pathways for trans-2-Hexenal Production

| Feature | Aryl Alcohol Oxidase (PeAAOx) Pathway | Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) Pathway |

|---|---|---|

| Enzyme(s) | Aryl Alcohol Oxidase from Pleurotus eryngii (PeAAOx), Catalase | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) |

| Starting Substrate | trans-2-Hexen-1-ol | Polyunsaturated fatty acids (e.g., Linolenic acid) |

| Product | trans-2-Hexenal | (3Z)-Hexenal (isomerizes to trans-2-Hexenal), Hexanal |

| Key Advantage | High catalytic activity and turnover in flow systems. chemistryviews.org | Utilizes abundant and inexpensive vegetable oils as starting material. nih.gov |

| Noted Challenge | Low solubility of O₂ in aqueous media, requiring engineering solutions like flow reactors. chemistryviews.org | Instability of HPL in plant extracts, though recombinant HPL shows good stability. ijsdr.orgnih.gov |

Advanced Synthetic Techniques for trans-2-Hexenal Dimethyl Acetal

The conversion of trans-2-hexenal to its dimethyl acetal is a crucial protection step in organic synthesis. Traditionally, this is achieved using strong mineral acids, but these methods are often corrosive and generate significant waste. nih.gov Advanced techniques now focus on cleaner, more efficient, and reusable catalytic systems.

Utilization of Ionic Liquids as Catalysts in Acetalization

Ionic liquids (ILs) have emerged as promising green catalysts and solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. google.com In the context of this compound, ILs can play a role in both the synthesis of the precursor aldehyde and the final acetalization step.

A patented method highlights the use of acidic ionic liquids, such as [(CH₂)₃SO₃HMIM][HSO₄], for the synthesis of trans-2-hexenal itself from n-butyraldehyde and vinyl ethyl ether. google.com This process involves a Prins cyclization followed by hydrolysis, where the ionic liquid acts as a recyclable, homogeneous catalyst, achieving yields as high as 98%. google.com

For the subsequent acetalization of the aldehyde, ionic liquids can function as both the catalyst and the reaction medium, eliminating the need for other catalysts and simplifying the process. google.com The reaction proceeds by activating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. Using ILs like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMImBF₄) has shown high conversion and selectivity in the acetalization of other aldehydes, and the IL can be easily recycled and reused. google.com

Table 2: Performance of Acidic Ionic Liquids in the Synthesis of trans-2-Hexenal Precursor

| Catalyst | Reactant Ratio (n-Butyraldehyde:Vinyl Ether) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [(CH₂)₃SO₃HMIM][HSO₄] | 2.2 : 1 | 45 | 1 | 95.1 |

| [(CH₂)₃SO₃HMIM][CF₃SO₃] | 3 : 1 | 20 | 6 | 98.1 |

Data from a patented process for the Prins cyclization step leading to the trans-2-hexenal intermediate.

Exploration of Heterogeneous Catalytic Systems for Acetal Synthesis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for regeneration and reuse, which aligns with the principles of green chemistry. nih.govnih.gov For the synthesis of acetals, various solid acid catalysts have proven effective.

Materials such as acidic resins (e.g., Amberlyst-15), zeolites, montmorillonite (B579905) clay, and metal-organic frameworks (MOFs) have been successfully employed. nih.govnih.gov These solid acids can effectively catalyze the reaction between an aldehyde and an alcohol to form an acetal under milder conditions than traditional mineral acids. For the specific conversion of trans-2-hexenal with methanol, solid acid catalysts like Amberlyst-15 are a documented option. Lanthanide-based MOFs have also been explored for the acetalization of benzaldehyde, a similar aromatic aldehyde, demonstrating high yields and excellent stability and reusability. nih.gov Another novel system involves an organic-inorganic hybrid material prepared from 8-hydroxy-2-methylquinoline and H₄SiW₁₂O₄₀, which shows high thermal stability (up to 330 °C) and catalytic efficiency for acetal formation. nih.gov

Table 3: Examples of Heterogeneous Catalysts for Acetalization Reactions

| Catalyst System | Substrate Example | Key Features |

|---|---|---|

| Amberlyst-15 | trans-2-Hexenal | Solid acid resin, commercially available, effective for acetalization. |

| Lanthanide-Oxalate MOFs | Benzaldehyde | High product yields, remarkable stability and reusability. nih.gov |

| 8-hydroxy-2-methylquinoline-H₄SiW₁₂O₄₀ | Benzaldehyde, Acetophenone | High thermal stability, reusable organic-inorganic hybrid catalyst. nih.gov |

| Natural Kaolin | Various Aldehydes | Inexpensive, eco-friendly, chemoselective heterogeneous catalyst. researchgate.net |

Green Chemistry Approaches to Acetalization: Mechanistic and Efficiency Studies

The pursuit of green chemistry in acetal synthesis aims to minimize waste, reduce energy consumption, and avoid hazardous reagents. ijsdr.orgymerdigital.com The use of heterogeneous catalysts and ionic liquids, as discussed previously, are central to this effort. An even more innovative approach involves the use of photochemistry.

A mild and green photo-organocatalytic protocol for acetalization has been developed that bypasses the need for acids or metal catalysts entirely. rsc.orgrsc.org This method uses a small organic molecule, thioxanthenone, as a photocatalyst and a simple household lamp as the light source. rsc.orgrsc.org The proposed mechanism suggests that the aldehyde forms an electron-donor-acceptor (EDA) complex with the photo-organocatalyst. rsc.org Upon irradiation, the catalyst activates the aldehyde, making it more electrophilic and thus highly susceptible to nucleophilic attack by an alcohol, such as methanol, to form the acetal in high yield. rsc.org This process is highly efficient, works for a variety of aldehydes, and the product can often be isolated by simple solvent evaporation, making it an exceptionally clean method. rsc.org

Another photochemical approach uses chloranil (B122849) as a sensitizer (B1316253) in methanol. nih.gov The reaction is believed to proceed through the in situ generation of a photocatalyst, which then initiates the acetalization. This method also provides good yields in short reaction times for aldehydes. nih.gov These photochemical strategies represent a significant step forward in developing sustainable synthetic methodologies for acetals. rsc.orgnih.gov

Reaction Pathways and Mechanistic Investigations of Trans 2 Hexenal Dimethyl Acetal

Hydrolysis and Transacetalization Studies

The stability and cleavage of the dimethyl acetal (B89532) group are fundamental to its role as a protecting group in organic synthesis and its behavior in various chemical environments.

The hydrolysis of acetals, including trans-2-hexenal (B146799) dimethyl acetal, is a well-established acid-catalyzed process. The reaction proceeds by protonation of one of the oxygen atoms of the acetal, followed by the elimination of a molecule of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent aldehyde, trans-2-hexenal, and a second molecule of methanol.

The equilibrium of this reaction is governed by the concentration of water. In the presence of excess water, the equilibrium favors the formation of the aldehyde. Conversely, to synthesize the acetal from the aldehyde and alcohol, water must be removed from the reaction mixture to drive the equilibrium towards the product side. acs.org The use of a large excess of the alcohol or a dehydrating agent, such as a Dean-Stark trap, is a common strategy in acetal formation. acs.org

The deprotection of dimethyl acetals, which is the reverse of their formation, is a crucial step in multi-step organic syntheses where the aldehyde functionality needs to be revealed at a specific stage. While strong aqueous acid is the traditional reagent for this transformation, research has focused on developing milder methods to avoid the degradation of acid-sensitive functional groups that may be present in the molecule.

Several mild deprotection strategies have been developed, including the use of:

Lewis acids: Catalysts such as bismuth nitrate (B79036) pentahydrate have been shown to be effective for the chemoselective deprotection of acetals derived from conjugated aldehydes. beilstein-journals.org

Solid-supported reagents: The use of solid acid catalysts like Amberlyst-15 can facilitate the reaction and simplify the work-up procedure.

Transacetalization: This method involves the exchange of the acetal group with another carbonyl compound, often acetone, in the presence of an acid catalyst. This can be a milder alternative to direct hydrolysis.

A variety of other reagents have been explored for the mild deprotection of acetals, offering a range of conditions to suit different substrates and synthetic requirements.

Reactivity of the α,β-Unsaturated Acetal Moiety

The presence of a carbon-carbon double bond conjugated with the acetal group in trans-2-hexenal dimethyl acetal imparts unique reactivity to the molecule.

The parent compound, trans-2-hexenal, is known to be a reactive electrophile due to the α,β-unsaturated aldehyde functionality. This reactivity allows it to form covalent adducts with nucleophilic residues on biomacromolecules like proteins, a process that can have toxicological implications. nih.gov Specifically, the β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack in a Michael-type addition. libretexts.org

While the acetal group in this compound reduces the electrophilicity of the carbonyl carbon, the conjugated double bond can still participate in reactions with strong nucleophiles. Research on α,β-unsaturated carbonyl compounds has shown that they can react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. nih.govnih.gov This covalent modification can alter the structure and function of the protein. Although direct studies on the protein adduct formation of this compound are limited, it is plausible that under certain conditions, particularly after hydrolysis to the parent aldehyde, it could contribute to such modifications.

The acetal serves as a protecting group for the aldehyde, preventing it from undergoing reactions such as oxidation, reduction, or addition of nucleophiles under conditions where the acetal is stable. The reactivity of the olefinic bond can be restored by deprotection of the acetal group back to the aldehyde. This modulation of reactivity is a key principle in the use of acetals in organic synthesis.

Transformations of the Parent trans-2-Hexenal (Relevant for Comparative Studies)

The chemistry of trans-2-hexenal provides a valuable benchmark for understanding the properties and reactivity of its dimethyl acetal derivative. trans-2-Hexenal is a naturally occurring compound found in many fruits and vegetables and is known for its characteristic "green" odor. beilstein-journals.orgnih.gov

trans-2-Hexenal can undergo a variety of transformations, including:

Oxidation: It can be oxidized to trans-2-hexenoic acid.

Reduction: Reduction of the aldehyde group yields trans-2-hexen-1-ol (B124871), while reduction of both the aldehyde and the double bond can also occur under certain conditions.

Atmospheric Reactions: As a volatile organic compound, trans-2-hexenal is subject to atmospheric degradation processes, such as reactions with hydroxyl radicals (OH) and ozone (O₃). copernicus.orgnih.gov These reactions are important in understanding the environmental fate of this compound. Kinetic studies have been performed to determine the rate coefficients for its reaction with OH radicals and its photolysis rates. copernicus.orgcopernicus.orgresearchgate.net

Adduct Formation: As mentioned previously, the α,β-unsaturated aldehyde structure makes it a potent Michael acceptor, leading to the formation of adducts with various nucleophiles, including those found in biological systems. nih.gov

The following table provides a summary of some reported transformations of trans-2-hexenal:

| Transformation | Reagents/Conditions | Product(s) |

| Oxidation | - | trans-2-Hexenoic acid |

| Reduction | - | trans-2-Hexen-1-ol |

| Reaction with OH radicals | Atmospheric conditions | Various degradation products |

| Ozonolysis | Ozone | Glyoxal, butanal, and other products nih.gov |

Gas-Phase Oxidation Reactions of trans-2-Hexenal with Atmospheric Oxidants

Trans-2-hexenal (T2H), a volatile organic compound released by plants, undergoes degradation in the atmosphere through reactions with various oxidants. nih.gov These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary pollutants. nih.govacs.org The primary atmospheric oxidants responsible for the degradation of T2H are the hydroxyl radical (•OH), the nitrate radical (•NO3), ozone (O3), and chlorine atoms (Cl•). nih.govacs.org

Kinetic Studies of Hydroxyl Radical (•OH) Reactions

The reaction with the hydroxyl radical (•OH) is a major degradation pathway for trans-2-hexenal in the troposphere, especially during the daytime. copernicus.org Kinetic studies have been performed to determine the rate coefficients for this reaction. The reaction rate has been shown to have a slight negative temperature dependence. copernicus.org

A study using the pulsed laser photolysis/laser-induced fluorescence (PLP-LIF) technique determined the rate coefficients for the reaction of OH radicals with trans-2-hexenal over a temperature range of 263–353 K. copernicus.org The results from various studies show a consensus on the rate constant at room temperature, which is approximately 4 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction with OH radicals is considered the primary loss process for trans-2-hexenal in the troposphere. copernicus.org

Table 1: Rate Constants for the Reaction of trans-2-Hexenal with •OH

| Rate Constant (kₒₕ) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Technique | Reference |

|---|---|---|---|

| (2.95 ± 0.45) x 10⁻¹¹ | 298 | Relative Rate | researchgate.net |

| ~4.0 x 10⁻¹¹ | Not Specified | Review | researchgate.net |

| Not specified, but noted negative temperature dependence | 263-353 | PLP-LIF | copernicus.org |

Investigation of Nitrate Radical (•NO₃) Reactivity

During the nighttime, the reaction with the nitrate radical (•NO₃) becomes a significant atmospheric sink for trans-2-hexenal. researchgate.net Studies have shown that the abstraction of the aldehydic hydrogen is the dominant reaction pathway. researchgate.net

Kinetic studies have determined the rate constant for the reaction of •NO₃ with trans-2-hexenal at room temperature. One study reported a rate constant of (4.7 ± 1.5) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 294 ± 3 K. researchgate.net This research also indicated that the length of the carbon chain in similar unsaturated aldehydes does not significantly impact the reaction rate constant. researchgate.net The main products observed are unsaturated peroxynitrate-type compounds, which are formed via the abstraction of the aldehydic hydrogen. researchgate.net

Table 2: Rate Constant for the Reaction of trans-2-Hexenal with •NO₃

| Rate Constant (kₙₒ₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Technique | Reference |

|---|---|---|---|

| (4.7 ± 1.5) x 10⁻¹⁵ | 294 ± 3 | Absolute Rate | researchgate.net |

Ozonolysis Mechanisms and Kinetics

The reaction of trans-2-hexenal with ozone (O₃), known as ozonolysis, is another important atmospheric degradation pathway. nih.govacs.org This reaction proceeds through the formation of a primary ozonide, which then decomposes into various products. nih.govacs.org

Several studies have measured the rate constant for the ozonolysis of trans-2-hexenal. The reported values are generally in good agreement. For instance, values of (1.28 ± 0.28) x 10⁻¹⁸, (1.37 ± 0.03) x 10⁻¹⁸, and (1.52 ± 0.19) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ have been reported at or near room temperature. nih.govacs.org Theoretical studies support these experimental findings, with a calculated rate constant of 1.34 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov The primary first-generation products of this reaction are butanal and glyoxal. nih.gov A significant finding is the formation of a secondary ozonide, which can account for a substantial portion of the reaction products. nih.gov

**Table 3: Rate Constants for the Ozonolysis of *trans-2-Hexenal***

| Rate Constant (kₒ₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (2.0 ± 1.0) x 10⁻¹⁸ | Not Specified | nih.govacs.org |

| (1.28 ± 0.28) x 10⁻¹⁸ | 288 | nih.govacs.org |

| (1.37 ± 0.03) x 10⁻¹⁸ | Not Specified | nih.govacs.org |

| (1.52 ± 0.19) x 10⁻¹⁸ | 298 ± 2 | nih.govresearchgate.net |

Chlorine Atom (Cl•) Initiated Degradation Pathways and Kinetics

In marine and coastal areas, the reaction with chlorine atoms (Cl•) can be a significant atmospheric sink for trans-2-hexenal. nih.govacs.org Kinetic studies have been conducted to quantify the rate of this reaction.

One study reported a rate constant of (1.92 ± 0.22) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while a more recent study determined an average rate constant of (3.17 ± 0.72) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at room temperature. acs.orgnih.gov Based on this faster rate, the atmospheric lifetime of trans-2-hexenal with respect to its reaction with Cl atoms is estimated to be around 9 hours in coastal regions. nih.govacs.org The reaction proceeds via different pathways, including α- and β-addition to the double bond and H-abstraction from the aldehydic group. acs.org Identified primary products include butanal, HCl, and CO, with a molar yield of butanal reported as (6.4 ± 0.3)%. nih.govacs.org Other products identified include 2-chlorohexenal and 2-hexenoic acid. nih.govacs.org

Table 4: Rate Constants for the Reaction of trans-2-Hexenal with Cl•

| Rate Constant (kₗ) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Technique | Reference |

|---|---|---|---|

| (1.92 ± 0.22) x 10⁻¹⁰ | Room Temperature | Relative Rate | acs.orgresearchgate.netnih.gov |

| (3.17 ± 0.72) x 10⁻¹⁰ | Room Temperature | Relative Rate | acs.orgresearchgate.netnih.govacs.org |

Formation Mechanisms of Secondary Organic Aerosols (SOA) from Unsaturated Aldehydes

The atmospheric oxidation of unsaturated aldehydes like trans-2-hexenal can lead to the formation of less volatile products that partition into the aerosol phase, forming secondary organic aerosols (SOA). nih.govacs.orguclm.es The formation of SOA is a complex process influenced by the specific oxidant and environmental conditions. researchgate.netcopernicus.org

For trans-2-hexenal, SOA formation has been observed in its reactions with both O₃ and Cl atoms. The ozonolysis of trans-2-hexenal has been shown to be a source of SOA, with aerosol mass yields greater than 13% for SOA masses of 400 μg m⁻³. researchgate.net

**Table 5: SOA Yields from the Oxidation of *trans-2-Hexenal***

| Oxidant | SOA Yield (%) | Conditions | Reference |

|---|---|---|---|

| O₃ | > 13% | For SOA mass of 400 μg m⁻³ | researchgate.net |

| Cl• | ~38% (max) | High particle mass concentrations | acs.orguclm.es |

Spectroscopic and Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the trans-2-hexenal (B146799) dimethyl acetal (B89532) structure and the differentiation between its isomers.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals are indicative of their connectivity and spatial arrangement. For trans-2-hexenal dimethyl acetal, characteristic signals would include those for the methoxy (B1213986) groups of the acetal, the protons on the carbon-carbon double bond, and the protons of the propyl chain. The large coupling constant between the vinylic protons is a key indicator of the trans configuration of the double bond.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts. The spectrum of this compound would show distinct peaks for the acetal carbon, the two vinylic carbons, the two methoxy carbons, and the carbons of the alkyl chain. The chemical shifts of the vinylic carbons can further support the assignment of the trans isomer.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | Aldehydic H (in parent aldehyde) | 9.5 - 10.5 | Doublet | ~7-8 |

| ¹H | Vinylic H (C=C-H) | 5.5 - 7.5 | Multiplet | trans: ~12-18, cis: ~6-12 |

| ¹H | Acetal H (CH(OR)₂) | 4.5 - 5.5 | Triplet | ~5-7 |

| ¹H | Methoxy H (OCH₃) | 3.2 - 3.6 | Singlet | N/A |

| ¹³C | Carbonyl C (in parent aldehyde) | 190 - 200 | N/A | N/A |

| ¹³C | Vinylic C (C=C) | 120 - 150 | N/A | N/A |

| ¹³C | Acetal C (CH(OR)₂) | 95 - 110 | N/A | N/A |

| ¹³C | Methoxy C (OCH₃) | 50 - 65 | N/A | N/A |

Mass Spectrometric Techniques for Acetal Derivative Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For acetal derivatives like this compound, MS is invaluable for confirming its identity and characterizing its structure. acs.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern of acetals is often characterized by the loss of an alkoxy group (·OR) to form a stable oxonium ion. For this compound, a prominent peak would be expected from the loss of a methoxy radical (·OCH₃). Further fragmentation of the carbon chain can also be observed.

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the acetal. Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. researchgate.net

Table 2: Expected Mass Spectrometric Fragments for this compound

| Ion Type | m/z (mass-to-charge ratio) | Description |

| Molecular Ion [M]⁺ | 144.21 | The intact molecule with one electron removed. |

| [M-OCH₃]⁺ | 113 | Loss of a methoxy radical. |

| [M-CH₃OH]⁺ | 112 | Loss of a methanol (B129727) molecule. |

| Further Fragments | Various | Resulting from cleavage of the alkyl chain and double bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. globalspec.comyoutube.com For this compound, these methods can confirm the presence of the C=C double bond and the C-O bonds of the acetal, and the absence of the C=O group of the parent aldehyde. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands would be observed for:

C=C stretch: around 1650-1680 cm⁻¹, indicative of the carbon-carbon double bond.

C-O stretch: strong bands in the region of 1050-1150 cm⁻¹ corresponding to the acetal C-O bonds.

=C-H stretch: typically above 3000 cm⁻¹.

C-H stretch (alkyl): just below 3000 cm⁻¹.

The absence of a strong absorption band around 1700 cm⁻¹ confirms the conversion of the aldehyde carbonyl group to the acetal.

Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C=C stretching vibration, which often gives a strong signal. spectroscopyonline.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. youtube.com

Table 3: Key Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

| C=C | Stretch | 1650 - 1680 |

| C-O (Acetal) | Stretch | 1050 - 1150 (strong) |

| =C-H | Stretch | > 3000 |

| C-H (Alkyl) | Stretch | < 3000 |

| C-H (Alkene) | Bend (out-of-plane) | ~965 (for trans isomer) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.comyoutube.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the α,β-unsaturated system present in the parent compound, trans-2-hexenal. libretexts.orglibretexts.org

The π → π* transition of the conjugated C=C and C=O bonds in trans-2-hexenal results in a characteristic absorption maximum (λmax). copernicus.org Upon conversion to the dimethyl acetal, the conjugation with the carbonyl group is removed. This leads to a significant shift in the absorption to a shorter wavelength (a hypsochromic or blue shift), as the electronic transition now primarily involves the isolated C=C bond. copernicus.orgcopernicus.org The UV absorption spectrum of this compound would be expected to resemble that of a non-conjugated alkene.

Table 4: Expected UV-Vis Absorption Data

| Compound | Chromophore | Typical λmax (nm) |

| trans-2-Hexenal | Conjugated C=C-C=O | ~215-230 |

| This compound | Isolated C=C | < 200 |

Chromatographic Methods (e.g., GC-MS) in Reaction Product Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used in the analysis of reaction products. Gas chromatography (GC) is particularly well-suited for volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

In the context of the synthesis of this compound from trans-2-hexenal, GC-MS can be used to:

Monitor reaction progress: By analyzing aliquots of the reaction mixture over time, the disappearance of the starting material (trans-2-hexenal) and the appearance of the product (this compound) can be tracked.

Identify byproducts: The separation power of GC allows for the detection of any side products formed during the reaction.

Confirm product identity: The mass spectrum obtained for the product peak can be compared to a library of known spectra or analyzed for the characteristic fragmentation pattern of the desired acetal, confirming its structure. nist.gov

Assess purity: The relative peak areas in the chromatogram can be used to estimate the purity of the final product.

High-performance liquid chromatography (HPLC) can also be employed for the analysis of such compounds, especially when derivatization is not desired or for less volatile analogs. sielc.com

Computational Chemistry and Theoretical Frameworks for Trans 2 Hexenal Dimethyl Acetal

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

No dedicated Density Functional Theory (DFT) studies on the reaction mechanisms and transition states of trans-2-hexenal (B146799) dimethyl acetal (B89532) have been identified. While general mechanisms for acetal formation and hydrolysis are well-established, specific computational data, such as the energy barriers for the acid-catalyzed hydrolysis of the dimethyl acetal or its other potential reactions, have not been published.

For the parent aldehyde, trans-2-hexenal, a theoretical study by Shashikala and Janardanan investigated its atmospheric degradation pathways using DFT. This study explored the reaction of trans-2-hexenal with various atmospheric oxidants like hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), chlorine atoms (Cl), and ozone (O3), identifying reaction pathways and characterizing transition states. However, this analysis does not extend to the dimethyl acetal derivative.

Quantum Chemical Calculations of Thermochemical Parameters and Equilibrium Constants

There are no available publications detailing quantum chemical calculations of thermochemical parameters (such as enthalpy of formation, entropy, and Gibbs free energy) or equilibrium constants specifically for trans-2-hexenal dimethyl acetal. Such data would be crucial for understanding the stability and reactivity of the molecule under various conditions.

Molecular Dynamics Simulations for Conformational Analysis

A search of scientific literature did not reveal any molecular dynamics (MD) simulations focused on the conformational analysis of this compound. MD simulations would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and the dynamics of its interaction with other molecules or in different solvent environments.

Applications in Advanced Organic Synthesis and Chemical Transformations

Strategic Use as a Carbonyl Protecting Group in Multi-Step Syntheses

The primary application of the dimethyl acetal (B89532) functionality in trans-2-hexenal (B146799) dimethyl acetal is to serve as a protecting group for the carbonyl carbon. In multi-step syntheses, it is often necessary to perform chemical transformations on one part of a molecule while a reactive functional group, such as an aldehyde, is masked to prevent unwanted side reactions. nih.govlibretexts.org Acetals, including dimethyl acetals, are ideal for this purpose due to their stability under a wide range of reaction conditions, particularly those that are neutral to strongly basic. google.comorganic-chemistry.org

The protection strategy involves converting the aldehyde of trans-2-hexenal to the dimethyl acetal, performing desired reactions on the rest of the molecule (e.g., at the C=C double bond), and then deprotecting the acetal to regenerate the aldehyde. youtube.com The acetal is stable to many reagents that would otherwise react with an aldehyde, such as organometallic reagents (Grignard, organolithium), hydrides, and strong bases. google.comnih.gov

The formation of trans-2-hexenal dimethyl acetal is typically achieved by reacting trans-2-hexenal with an excess of methanol (B129727) under acidic conditions. The removal of water during the reaction drives the equilibrium towards the formation of the acetal. organic-chemistry.org Deprotection is readily accomplished by hydrolysis using aqueous acid. organic-chemistry.org

Table 1: Stability of Dimethyl Acetals under Various Reagent Conditions

| Reagent Class | Specific Reagents | Stability of Dimethyl Acetal |

|---|---|---|

| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable |

| Nucleophiles | RLi, RMgX, R₂CuLi, Enolates, Amines | Stable |

| Reducing Agents | LiAlH₄, NaBH₄, H₂/Ni | Stable |

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Pyridine, m-CPBA | Generally Stable |

| Acids | Aqueous H₃O⁺ | Unstable (Deprotection Occurs) |

This table provides a general overview of the stability of dimethyl acetals. organic-chemistry.org

While the principles of using dimethyl acetals as protecting groups are well-established, specific, documented examples of multi-step syntheses employing this compound for this purpose are not widely reported in the surveyed scientific literature. However, its utility can be inferred in hypothetical synthetic routes where modification of the hexenyl chain is desired without affecting the aldehyde.

Asymmetric Synthesis Leveraging Chiral Acetal Derivatives

The conversion of the prochiral aldehyde in trans-2-hexenal into a chiral acetal using a chiral diol offers a potential, though not widely documented, avenue for asymmetric synthesis. In theory, such a chiral acetal could influence the stereochemical outcome of subsequent reactions.

The use of C₂-symmetric diols as chiral auxiliaries is a powerful strategy in asymmetric synthesis. mdpi.com These diols can react with aldehydes or ketones to form chiral acetals. The C₂-symmetry of the auxiliary can create a highly ordered and predictable chiral environment around the acetal, which can then direct the stereoselective approach of reagents to other parts of the molecule. nih.gov While this is a common strategy in organic synthesis, the specific development of chiral auxiliaries derived from the reaction of C₂-symmetric diols with trans-2-hexenal is not described in the available scientific literature.

Chiral acetals can, in principle, induce asymmetry in carbon-carbon bond-forming reactions occurring at a proximal reactive site. For a chiral acetal derived from trans-2-hexenal, the chiral environment created by the auxiliary could influence the facial selectivity of reactions at the C=C double bond, such as epoxidation, dihydroxylation, or conjugate addition. However, there is a lack of specific research in the reviewed literature detailing the use of chiral acetals of trans-2-hexenal for asymmetric induction in such reactions.

Desymmetrization is a powerful synthetic strategy for creating complex chiral molecules from simple, symmetrical precursors. mdpi.com While chiral acetals can be employed in desymmetrization reactions, the application of the acetal functionality of trans-2-hexenal or its derivatives in such strategies is not documented in the current body of scientific literature.

Precursor Role in the Synthesis of Complex Organic Molecules

This compound serves as a versatile precursor in organic synthesis. Its parent aldehyde, trans-2-hexenal, is a key component in the aroma of many fruits and vegetables and is used in the synthesis of various natural products and flavor compounds. beilstein-journals.orgchemistryviews.orgwikipedia.org The dimethyl acetal derivative offers a more stable starting material for synthetic transformations.

The reactivity of the carbon-carbon double bond allows for a range of transformations, including but not limited to:

Epoxidation: To form an epoxide, which can be opened by various nucleophiles.

Dihydroxylation: To create a diol.

Hydrogenation: To produce the saturated acetal.

Cycloaddition Reactions: To construct cyclic systems.

Following these transformations, the acetal can be hydrolyzed to unveil the aldehyde, which can then undergo further reactions such as oxidations, reductions, or Wittig-type olefinations. This dual reactivity makes this compound a potentially valuable building block. For instance, the biocatalytic oxidation of the corresponding alcohol, trans-2-hexen-1-ol (B124871), to trans-2-hexenal highlights the importance of this carbon skeleton in the synthesis of valuable compounds. beilstein-journals.org While the potential is clear, specific examples of the total synthesis of complex natural products starting from this compound are not extensively detailed in the reviewed literature.

Biochemical and Biotransformation Research Relevant to Acetal Chemistry

Metabolic Pathways and Enzymatic Hydrolysis of Related Acetal (B89532) Compounds

Metabolic pathways are a series of enzyme-catalyzed reactions that occur within cells. youtube.com These pathways can be linear or cyclical and are essential for transforming molecules and managing energy within the organism. youtube.com The hydrolysis of acetals, a key process in their metabolism, is a reversible reaction that converts acetals back into their constituent aldehydes or ketones and alcohols. chemistrysteps.comorganicchemistrytutor.com This process is typically catalyzed by acid. organicchemistrytutor.comyoutube.com

In a biological context, the breakdown of acetal-containing compounds, such as the glycosidic bonds in carbohydrates, is facilitated by enzymes. libretexts.orglibretexts.org Glycosidase enzymes, for instance, catalyze the cleavage of these bonds. libretexts.org The mechanism of enzymatic hydrolysis of acetals often mirrors acid-catalyzed hydrolysis, where a protonation event makes an alcohol group a good leaving group. youtube.comlibretexts.org This is followed by the attack of a water molecule, leading to the formation of a hemiacetal, which can then be further hydrolyzed to an aldehyde or ketone. chemistrysteps.comlibretexts.org

Protonation: An oxygen atom of the acetal is protonated. chemistrysteps.comyoutube.com

Leaving Group Departure: This protonation facilitates the departure of an alcohol molecule, forming a resonance-stabilized carbocation. youtube.comlibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation. chemistrysteps.comlibretexts.org

Deprotonation: A final deprotonation step yields the hemiacetal. chemistrysteps.com

This sequence of reactions is essentially the reverse of acetal formation. youtube.com

Biocatalytic Approaches to Acetal Formation and Interconversion

Biocatalysis utilizes enzymes to perform chemical transformations and has become a vital tool in asymmetric synthesis, particularly for creating chiral building blocks for complex molecules. nih.gov Enzymes like lipases are frequently used due to their availability, broad substrate scope, and high selectivity. acs.org

In the context of acetal chemistry, biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis. While direct enzymatic formation of simple acetals is less common, enzymes play a crucial role in the synthesis of complex molecules containing acetal functionalities, such as in the formation of glycosidic bonds by glycosyltransferases. libretexts.org The mechanism for enzymatic glycosidic bond formation involves the phosphorylation of a hemiacetal's hydroxyl group, turning it into a good leaving group. libretexts.org This is followed by the departure of the leaving group to form a resonance-stabilized carbocation, which is then attacked by a nucleophilic alcohol to form the acetal. libretexts.org

Modern biocatalysis also encompasses chemoenzymatic strategies, where biocatalytic reactions are integrated with traditional organic synthesis to access novel chemical structures. acs.org This can involve using enzymes for C-H functionalization or C-C bond formation in the early stages of a synthesis. acs.org For instance, photoredox catalysis has been employed for the formal cycloaddition between cinnamyl alcohols and cyclic enol ethers to produce polysubstituted bicyclic acetals. nih.gov

Various catalysts have been developed for efficient acetalization, including:

Perchloric acid on silica (B1680970) gel organic-chemistry.org

Cerium(III) trifluoromethanesulfonate (B1224126) organic-chemistry.org

Zirconium tetrachloride organic-chemistry.org

Palladium catalysts organic-chemistry.org

Eosin Y as a photocatalyst organic-chemistry.org

Role of Related Compounds (trans-2-Hexenal) as Plant Metabolites and Signaling Molecules

trans-2-Hexenal (B146799), a volatile organic compound (VOC), is a significant plant metabolite. wikipedia.org It is a key component of what are known as "green leaf volatiles" (GLVs), which are released when a plant is damaged, for example, by herbivores or pathogens. wikipedia.org This compound is naturally present in a wide variety of fruits and vegetables, contributing to their characteristic aroma. wikipedia.orgresearchgate.net For example, it constitutes a significant portion of the volatile compounds in fresh strawberries and tomatoes. wikipedia.org

The biosynthesis of trans-2-hexenal in plants occurs through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways. researchgate.net When a plant is wounded, the activity of these enzymes increases, leading to the production of trans-2-hexenal and its precursor, cis-3-hexenal. researchgate.net

Beyond its role as a flavor component, trans-2-hexenal functions as a crucial signaling molecule in plant defense. wikipedia.org It can act as an airborne signal, alerting other parts of the same plant or neighboring plants to an impending threat, thereby upregulating their defense mechanisms. wikipedia.org This signaling can induce resistance against fungal pathogens and bacterial infections. wikipedia.orgmdpi.com For instance, postharvest treatment of tomatoes with trans-2-hexenal has been shown to induce resistance against Botrytis cinerea.

Furthermore, trans-2-hexenal plays a role in plant-insect interactions. wikipedia.org In the mutualistic relationship between acacia trees and acacia ants, the release of trans-2-hexenal from a damaged leaf signals the ants to defend the tree against herbivores. wikipedia.org Research has also indicated that trans-2-hexenal can influence plant growth and metabolism, affecting ethylene (B1197577) production and the concentrations of certain sugars and acids in fruits like tomatoes. ishs.org

Environmental Chemistry and Atmospheric Research Implications

Atmospheric Degradation Mechanisms of Related Unsaturated Aldehydes (trans-2-Hexenal)

Once released into the troposphere, trans-2-hexenal (B146799) is subject to degradation by several oxidative processes, including reaction with hydroxyl radicals (OH), ozone (O₃), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl), as well as by photolysis. acs.orgcukerala.ac.in These reactions are the primary removal pathways for trans-2-hexenal from the atmosphere. cukerala.ac.in

Reaction with OH Radicals: The reaction with the hydroxyl radical (OH) is a major daytime degradation pathway for trans-2-hexenal. copernicus.orgcopernicus.org Kinetic studies have determined the rate coefficients for this reaction over a range of temperatures (263–353 K). copernicus.orgcopernicus.org The reaction exhibits a slight negative temperature dependence, meaning the reaction rate increases slightly as the temperature decreases. copernicus.orgcopernicus.org The primary mechanism is believed to be the abstraction of the hydrogen atom from the aldehydic group, which is favored over addition to the carbon-carbon double bond. nih.gov The reaction with OH radicals is considered the main loss process for trans-2-hexenal in the troposphere. copernicus.org

Ozonolysis: The reaction of trans-2-hexenal with ozone (O₃) is another significant degradation pathway, occurring during both day and night. nih.govcukerala.ac.in The rate constant for this reaction has been experimentally determined by multiple research groups. nih.gov Theoretical and experimental studies show that the ozonolysis of trans-2-hexenal proceeds through the formation of an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. nih.govacs.orgresearchgate.net The major stable first-generation products identified from this reaction are 1-butanal and glyoxal. nih.govnih.gov A significant portion of the reaction also leads to the formation of a secondary ozonide. nih.govnih.gov

Reaction with Cl Atoms: In coastal or marine environments where chlorine atom concentrations can be significant, the reaction with Cl atoms can be an important degradation route for trans-2-hexenal. nih.govacs.org The rate constant for the reaction of trans-2-hexenal with Cl atoms has been determined, and it is notably faster than the reactions with OH or O₃. nih.govacs.org This suggests a shorter atmospheric lifetime in Cl-rich environments, estimated to be around 9 hours. nih.govacs.org The reaction proceeds via both H-abstraction from the aldehydic group and Cl addition to the double bond. acs.org Identified products from this reaction include butanal, HCl, CO, 2-chlorohexenal, and 2-hexenoic acid. nih.govacs.org

| Atmospheric Oxidant | Reported Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference(s) |

| OH Radical | (4.9-5.6) x 10⁻¹¹ (estimated) | Room Temp | researchgate.net |

| OH Radical | kOH is almost twice that of hexanal | 263-353 | copernicus.org |

| Ozone (O₃) | (1.28 ± 0.28) x 10⁻¹⁸ | 288 | nih.gov |

| Ozone (O₃) | (1.37 ± 0.03) x 10⁻¹⁸ | Not Specified | nih.gov |

| Ozone (O₃) | (1.52 ± 0.19) x 10⁻¹⁸ | 298 | nih.govresearchgate.net |

| Chlorine (Cl) Atom | (3.17 ± 0.72) x 10⁻¹⁰ | Room Temp | nih.govacs.org |

Potential Contributions to Secondary Organic Aerosol Formation in Diverse Atmospheres

The atmospheric degradation products of volatile organic compounds (VOCs) like trans-2-hexenal are crucial precursors in the formation of Secondary Organic Aerosols (SOAs). cukerala.ac.in SOAs are fine particulate matter formed through the transformation of gaseous compounds in the atmosphere, and they have significant impacts on air quality, climate, and human health. cukerala.ac.in

The oxidation of trans-2-hexenal by various atmospheric oxidants leads to the formation of lower volatility products that can partition into the aerosol phase. cukerala.ac.in For instance, the reaction of trans-2-hexenal with chlorine atoms has been experimentally observed to produce SOAs. acs.org Similarly, the ozonolysis of trans-2-hexenal is expected to contribute to SOA formation, as is common for unsaturated VOCs. cukerala.ac.in The degradation products, such as dicarbonyls (e.g., glyoxal) and other oxygenated compounds, can undergo further reactions in the gas or aqueous phase, leading to the formation of low-volatility compounds that contribute to aerosol mass. nih.gov The presence of a double bond in the trans-2-hexenal molecule is expected to enhance its potential for aerosol formation. cukerala.ac.in

While toluene (B28343) has traditionally been considered a major anthropogenic source of SOA, the contribution of biogenic VOCs like trans-2-hexenal is increasingly recognized as significant. cukerala.ac.incopernicus.org Understanding the degradation mechanisms and product distributions from trans-2-hexenal is therefore essential for accurately modeling SOA formation and its environmental consequences. cukerala.ac.in

| Reaction | Observed/Potential Products | SOA Formation Potential | Reference(s) |

| Ozonolysis | 1-Butanal, Glyoxal, Secondary Ozonide, Propylformate | High (products can lead to low-volatility compounds) | nih.govcukerala.ac.innih.gov |

| Reaction with Cl atoms | Butanal, HCl, CO, 2-Chlorohexenal, 2-Hexenoic Acid, Formic Acid | Observed Experimentally | nih.govacs.org |

| Reaction with OH radicals | Not explicitly detailed, but leads to oxygenated products | High (as a major degradation pathway) | cukerala.ac.in |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

trans-2-Hexenal (B146799) dimethyl acetal (B89532) is an organic compound recognized for its characteristic fruity, green aroma. chemicalbook.com The current body of scientific knowledge primarily situates this compound within the field of flavor and fragrance chemistry. It is synthesized through the acetalization of trans-2-hexenal with methanol (B129727), typically under acidic conditions. nih.gov This process converts the aldehyde functional group into a more stable dimethyl acetal, a common strategy used to protect aldehyde groups during multi-step organic syntheses. nih.govmasterorganicchemistry.com

Academically, the compound is understood as a flavoring agent, valued for its stability compared to its parent aldehyde, trans-2-hexenal. The acetal structure prevents the reactive aldehyde from participating in undesirable reactions, preserving the desired aroma profile in various applications. libretexts.org Its primary application is to impart green and fruity notes to food products. The parent aldehyde, trans-2-hexenal, is a well-documented C6 volatile organic compound (VOC) known as a "green leaf volatile," released by plants in response to stress or damage. nih.govwikipedia.orgacs.org The acetal derivative provides a more controlled and stable way to utilize this specific scent profile.

The reaction chemistry of the acetal is defined by its functional group. It is stable under neutral to strongly basic conditions but can be hydrolyzed back to the parent aldehyde and alcohol in the presence of aqueous acid. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This reversibility is a key principle in its use as a protecting group in organic synthesis. nih.gov Limited studies also note its potential to undergo oxidation to form 2-hexenoic acid or reduction to 2-hexen-1-ol.

Identified Research Gaps in trans-2-Hexenal Dimethyl Acetal Chemistry

Despite its established use, significant gaps persist in the scientific literature regarding the comprehensive characterization and behavior of this compound.

Environmental Fate and Atmospheric Chemistry: While extensive research exists on the atmospheric reactions of its parent aldehyde, trans-2-hexenal, with oxidants like ozone and chlorine atoms, there is a notable lack of data on the atmospheric degradation pathways and environmental fate of the dimethyl acetal derivative. nih.govacs.org Understanding its reactivity in the atmosphere, potential for secondary organic aerosol (SOA) formation, and ultimate environmental breakdown products remains a critical unknown.

Advanced Synthesis and Catalysis: Current synthesis relies on traditional acid catalysis. There is a significant opportunity to explore more sustainable and efficient synthetic methods. Research into biocatalytic routes, such as those being developed for its parent aldehyde using alcohol oxidases, or the use of solid acid catalysts and flow chemistry, is underdeveloped for the acetal itself. numberanalytics.combeilstein-journals.orgchemistryviews.org

Matrix Interactions and Release Mechanisms: Its function as a flavor agent is well-known, but there is a scarcity of in-depth research on its interaction within complex food matrices. Studies are needed to understand how its release, stability, and sensory perception are affected by the physical and chemical properties of different food systems. Furthermore, the development of novel delivery systems, such as microencapsulation for controlled release, has been explored for flavor compounds in general but not specifically for this compound. numberanalytics.comnih.gov

Comprehensive Spectroscopic and Physicochemical Data: While basic properties are available, a comprehensive, publicly accessible dataset of its advanced spectroscopic characteristics (e.g., detailed NMR, mass spectrometry fragmentation patterns, and computational modeling) is not readily available. Such data is crucial for both analytical purposes and for deepening the fundamental understanding of its molecular behavior. nih.gov

Emerging Avenues for Fundamental and Applied Research.

The identified research gaps point toward several promising avenues for future investigation that could expand the utility and understanding of this compound.

Fundamental Research:

Computational Chemistry: Theoretical studies can be employed to model the atmospheric degradation pathways of this compound, predict its reaction kinetics with atmospheric oxidants, and assess its global warming and ozone creation potentials. nih.govnih.gov Computational models could also predict its interactions with olfactory receptors, providing deeper insight into its sensory properties.

Advanced Analytical Chemistry: A thorough investigation using modern analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry could identify trace-level impurities and byproducts from its synthesis, and precisely characterize its degradation products under various environmental conditions (e.g., light, heat, oxidation).

Green Chemistry and Biocatalysis: A significant emerging area is the development of environmentally benign synthesis methods. This includes exploring enzymatic catalysis, potentially using lipases or other enzymes for the acetalization process, and optimizing flow chemistry systems to achieve higher yields, purity, and sustainability compared to traditional batch processes. numberanalytics.combeilstein-journals.org

Applied Research:

Controlled-Release Systems: Research into encapsulating this compound in various biopolymer matrices could lead to advanced controlled-release flavor systems for the food industry. numberanalytics.comnih.gov This would enhance flavor stability, extend shelf-life, and provide targeted flavor release during consumption.

Precursor for Fine Chemicals: Beyond its use as a flavor agent, its chemical structure could be leveraged as a precursor for the synthesis of other valuable fine chemicals. Research could focus on stereoselective reactions involving the double bond or modifications of the acetal group to create novel chemical entities.

Non-Food Applications: The compound's parent aldehyde, trans-2-hexenal, has been studied for its role in plant signaling and as an antimicrobial agent. wikipedia.orgmdpi.com Future applied research could investigate whether the more stable acetal form retains any of this biological activity, potentially opening avenues for its use in agrochemical or preservative applications where lower volatility and greater stability are advantageous.

Below is an interactive table summarizing the identified research gaps and corresponding future research avenues.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying trans-2-Hexenal dimethyl acetal in plant-derived matrices?

Answer:

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the most reliable method for detecting this compound in complex plant-based samples. Key parameters include:

- Retention time : 8.93 min under optimized GC conditions .

- Transition ions : 127.1 > 57.0 (collision energy: 10 eV) and 127.1 > 85.1 (collision energy: 5 eV) for selective identification .

- Calibration range : 0.1–20 μg/mL, with a detection limit of 0.1 μg/mL .

Internal standards like deuterated analogs should be used to correct matrix effects. Validate the method using spike-and-recovery experiments in representative matrices (e.g., essential oils or botanical extracts).

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

Key properties include:

- Molecular formula : C₈H₁₄O₂ (CAS RN 18318-83-7) .

- Flammability : Class 3 flammable liquid (UN 1988) with a flash point < 60°C .

- Stability : Hydrolyzes under acidic or alkaline conditions to release trans-2-Hexenal, requiring inert storage (e.g., under nitrogen at 4°C) .

- LogP : Estimated at 1.8–2.2, influencing extraction solvent selection (e.g., ethyl acetate for liquid-liquid partitioning) .

Advanced: How can researchers resolve discrepancies in reported detection levels of this compound across studies?

Answer:

Discrepancies often arise from:

- Matrix effects : Plant-derived compounds (e.g., terpenes) may co-elute, causing ion suppression. Use matrix-matched calibration curves to mitigate this .

- Isomer interference : Structural analogs like trans-2-Hexenal diethyl acetal (CAS 67746-30-9) share similar fragmentation patterns. Optimize chromatographic resolution (e.g., DB-5MS columns) and confirm via ion ratio analysis (e.g., 127.1 > 57.0 vs. 113.1 > 71.0 for diethyl acetal) .

- Sample degradation : Monitor hydrolysis by quantifying free trans-2-Hexenal (CAS 6728-26-3) in parallel .

Advanced: What methodologies are used to assess the dermal sensitization potential of this compound?

Answer:

The in chemico Direct Peptide Reactivity Assay (DPRA) and in vivo Local Lymph Node Assay (LLNA) are recommended. Key findings:

- DPRA : Reactivity with cysteine residues indicates moderate sensitization potential (≥5% depletion) .

- LLNA : EC₃ values < 1% suggest high risk, prompting regulatory restrictions (e.g., IFRA prohibition in fragrances) .

Cross-validate with QSAR models (e.g., OECD Toolbox) to predict structural alerts for skin sensitization .

Advanced: How should ecotoxicological studies be designed to evaluate its aquatic toxicity?

Answer:

Follow OECD Test Guidelines:

- Acute toxicity : Use Daphnia magna (48-hour EC₅₀) and Danio rerio (96-hour LC₅₀) assays. Reported LC₅₀ values for related aldehydes range from 0.5–5 mg/L .

- Chronic toxicity : Algae growth inhibition tests (72-hour ErC₅₀) to assess bioaccumulation potential .

Include metabolite analysis (e.g., trans-2-Hexenal) due to hydrolysis in aquatic environments .

Basic: What safety protocols are essential for laboratory handling?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors (UN Class 3, P.G. III) .

- PPE : Nitrile gloves and goggles to avoid dermal/ocular exposure (risk code R21/22) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .

Advanced: How can regulatory compliance be ensured in formulations despite trace detection in environmental samples?

Answer:

- Prohibition adherence : Follow IFRA Standards (Amendment 40) banning its use in fragrances .

- EU compliance : Screen toys and cosmetics under Directive 2009/48/EC, which lists it as a prohibited allergen (Entry 20) .

- Analytical vigilance : Implement GC-MS/MS monitoring at ≤0.01% w/w to avoid unintended contamination .

Advanced: How to validate analytical methods for trace-level detection in environmental samples?

Answer:

- Specificity : Confirm absence of interference from isomers (e.g., diethyl acetal) via MRM transitions .

- Precision : Achieve RSD < 10% for intra-/inter-day reproducibility .

- Recovery : Target 80–120% recovery rates using isotopically labeled internal standards (e.g., d₃-trans-2-Hexenal dimethyl acetal) .

Basic: How do structural isomers affect analytical quantification?

Answer:

Isomers like (Z)-2-Hexenal dimethyl acetal (CAS 87383-46-8) co-elute on non-polar columns. Mitigate via:

- Chiral columns : Use β-cyclodextrin-based phases for enantiomeric separation .

- Ion ratio analysis : Compare diagnostic fragments (e.g., 127.1 > 57.0 vs. 127.1 > 85.1) to confirm identity .

Advanced: What synthetic strategies are used to study structure-activity relationships (SAR)?

Answer:

- Acetal derivatization : React trans-2-Hexenal with methanol under acid catalysis (e.g., p-toluenesulfonic acid) .

- Isotopic labeling : Synthesize deuterated analogs (e.g., d₆-dimethyl acetal) for metabolic pathway tracing .

- SAR profiling : Compare sensitization thresholds of analogs (e.g., diethyl vs. dimethyl acetal) using DPRA/LLNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.